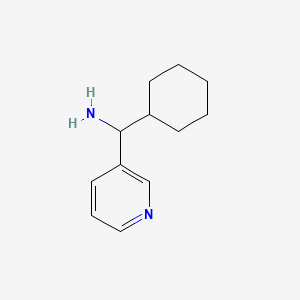

Cyclohexyl(pyridin-3-yl)methanamine

Übersicht

Beschreibung

Cyclohexyl(pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H18N2 It consists of a cyclohexyl group attached to a pyridin-3-ylmethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(pyridin-3-yl)methanamine typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Reductive Amination and Alkylation

Cyclohexyl(pyridin-3-yl)methanamine participates in reductive amination to form secondary or tertiary amines. For example:

-

Reaction with aldehydes/ketones :

In anhydrous tetrahydrofuran (THF) or dichloroethane, the compound reacts with aldehydes (e.g., cis-2-(3-(m-tolyloxy)cyclohexyl)propanal) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield substituted amines .

| Conditions | Product | Yield |

|---|---|---|

| THF, NaBH(OAc)₃, 45 min RT | cis-(N-(pyridin-3-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) | 57–62% |

| Dichloroethane, NaBH(OAc)₃, reflux | Same product | 58% |

The reaction proceeds via imine intermediate formation, followed by reduction .

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Oxidation to nitriles :

Using potassium permanganate (KMnO₄) or other strong oxidizing agents, the methanamine moiety can be converted to a nitrile group .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | Cyclohexyl(pyridin-3-yl)acetonitrile |

This reaction is critical for synthesizing nitrile derivatives with potential biological activity.

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs for heterocycle synthesis:

-

Ugi-type reactions :

With aldehydes and isocyanides, it forms tetrazole or oxazolidinone derivatives under microwave irradiation .

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde, isocyanide, K-10 clay | MW 150W, 100°C, 30 min | Imidazo[1,2-a]pyridine-oxazolidinones | 44–70% |

These reactions exploit the nucleophilicity of the amine group and the electron-deficient pyridine ring .

Acid-Base Reactions

The pyridine ring and amine group confer amphoteric properties:

-

Protonation :

In acidic media, the pyridine nitrogen is protonated (pKa ≈ 5–6), forming a water-soluble salt. -

Deprotonation :

The amine group (pKa ≈ 10–11) reacts with strong bases (e.g., NaOH) to form deprotonated intermediates.

Biological Interactions

While not a direct chemical reaction, the compound’s structure enables interactions with biological targets:

-

Enzyme inhibition :

Acts as a dipeptidyl peptidase IV (DPP-4) inhibitor via hydrogen bonding between the pyridine ring and active-site residues . -

Receptor binding :

The cyclohexyl group engages in hydrophobic interactions with neurokinin receptors .

Key Stability Considerations

-

pH sensitivity : Degrades under extreme acidic (pH < 2) or basic (pH > 12) conditions.

-

Thermal stability : Stable up to 150°C; decomposes above 200°C.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl(pyridin-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclohexyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl(pyridin-3-yl)methanamine can be compared with other similar compounds, such as:

Cyclohexylamine: A simpler amine with similar structural features but lacking the pyridine ring.

Pyridin-3-ylmethanamine: A compound with a similar pyridine moiety but without the cyclohexyl group.

The uniqueness of this compound lies in its combination of the cyclohexyl and pyridine groups, which can confer unique chemical and biological properties.

Biologische Aktivität

Cyclohexyl(pyridin-3-yl)methanamine, a compound of interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article synthesizes findings from diverse sources, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and specific biological effects.

Chemical Structure and Synthesis

This compound is characterized by a cyclohexyl group attached to a pyridine ring at the 3-position, with a methanamine functional group. The synthesis of this compound typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling methods to achieve the desired structural modifications.

Biological Activity Overview

- Antiviral Activity :

-

Anti-inflammatory Effects :

- Research indicates that cyclohexyl modifications enhance the anti-inflammatory activity of related compounds. One study reported that analogues with cyclohexyl groups promoted IL-6 secretion in 3T3-L1 cells and showed efficacy comparable to amlexanox in promoting weight loss and insulin sensitivity in obese mice .

-

Antibacterial Activity :

- This compound derivatives have also been evaluated for antibacterial properties. Certain derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) demonstrating effective antibacterial action .

Structure-Activity Relationships (SAR)

The biological potency of this compound and its derivatives is influenced by their structural features:

Case Studies

- In Vivo Studies :

- Cell Line Assays :

Eigenschaften

IUPAC Name |

cyclohexyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAMAQSNSVZIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.